
Echinacea
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Overview
Description
1.1 Botanical and Pharmacological Overview Echinacea, a genus within the Asteraceae family, comprises nine species native to North America, with this compound purpurea, E. angustifolia, and E. pallida being the most widely studied for medicinal use . Traditionally used by Indigenous communities for wound healing and infections, modern research highlights its immunomodulatory properties, primarily attributed to three key compound classes:
- Polysaccharides: Enhance macrophage activity and cytokine production (e.g., IL-2, IFN-γ) .
- Alkylamides: Lipophilic compounds with anti-inflammatory and antiviral effects .
- Caffeic Acid Derivatives: Including chicoric acid, echinacoside, and chlorogenic acid, which exhibit antioxidant and antimicrobial activities .
Preparation Methods
Traditional Decoction and Infusion Methods
Decoctions represent one of the oldest methods for extracting bioactive compounds from Echinacea roots, stems, and flowers. This process involves simmering coarse plant material in water to dissolve water-soluble constituents such as polysaccharides, caffeic acid derivatives, and glycoproteins .
Table 1: Comparative Analysis of Decoction Parameters
Parameter | Earthsong Seeds | Herbal Reality | EMA Guidelines |
---|---|---|---|
Plant Material (g) | 30 | 15 | 10–20 |
Water Volume (mL) | 480 | 250 | 100–200 |
Simmering Time (min) | 30–40 | 20–45 | ≤45 |
Final Volume (mL) | 120 | 125 | 50–100 |
Decoctions yield 2–4% cichoric acid and 0.1–0.3% alkamides, depending on the plant species and harvest time . However, aqueous extracts show limited solubility of lipophilic compounds like alkylamides, necessitating ethanol-based methods for full-spectrum extraction .
Ethanol and Hydroalcoholic Extractions
Hydroalcoholic solutions (45–75% ethanol) are preferred for producing tinctures and dry extracts that preserve both polar and non-polar phytochemicals. The U.S. Pharmacopeia specifies that This compound angustifolia tinctures should contain ≥0.025% dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide as a marker compound .
Soxhlet Extraction
A study comparing Soxhlet extraction solvents found that 95% ethanol extracted 23% of total solids from E. purpurea roots, including 1.2% cichoric acid and 0.8% alkylamides . Chloroform and hexane yielded higher alkamide concentrations (1.5–2.1%) but lower phenolic content .
Table 2: Solvent Efficiency in this compound Extraction
Solvent | Total Solids (%) | Cichoric Acid (%) | Alkylamides (%) |
---|---|---|---|
95% Ethanol | 23.0 | 1.2 | 0.8 |
Chloroform | 18.5 | 0.4 | 1.5 |
Hexane | 15.2 | 0.2 | 2.1 |
Maceration and Percolation
Commercial tinctures often use dynamic maceration with 55% ethanol for 14–21 days, achieving extraction efficiencies of 85–90% for cichoric acid and 70–75% for alkamides . The EMA-approved tincture (1:5 ratio, 55% ethanol) contains 2.5–4.0 mg/mL cichoric acid and 0.15–0.25 mg/mL alkylamides .
Industrial-Scale Production Methods
Spray Drying of Pressed Juice
U.S. Patent 6,217,878 describes a method to produce this compound powder with ≥3.5% cichoric acid :
-
Milling : Fresh E. purpurea aerial parts are chopped to 0.25–2 cm pieces.
-
Blanching : Steam treatment at 100°C for 2.5 minutes inactivates polyphenol oxidase, preserving cichoric acid.
-
Pressing : Hydraulic pressing at 80–100 psi yields 55% juice (w/w).
-
Concentration : Vacuum evaporation at 60°C increases solids from 10% to 32%.
-
Spray Drying : Inlet/outlet temperatures of 149–166°C/93–104°C produce a powder with 3.5–4.0% cichoric acid .
Supercritical CO₂ Extraction
Chinese Patent CN102100714A utilizes supercritical CO₂ at 25–35 MPa and 40–50°C to extract alkamides and polyacetylenes . This method achieves 92% alkamide recovery vs. 78% for ethanol extraction, with no solvent residues .
Quality Control and Standardization
HPLC Profiling
Modern pharmacopeias require HPLC-UV quantification of marker compounds:
-
Cichoric Acid : λ_max = 330 nm, retention time = 12.5 min (C18 column, 1% acetic acid/acetonitrile gradient) .
-
Alkylamides : LC-MS/MS with MRM transitions m/z 248→91 for dodecatetraenoic acid isobutylamide .
Table 3: Acceptable Ranges for this compound Preparations
Preparation | Cichoric Acid (%) | Alkylamides (%) | Polysaccharides (%) |
---|---|---|---|
Decoction | 2.0–4.0 | 0.05–0.15 | 8.0–12.0 |
Tincture (55% EtOH) | 2.5–4.0 | 0.15–0.25 | 1.5–3.0 |
Spray-Dried Powder | 3.5–4.5 | 0.25–0.35 | 15.0–20.0 |
Pharmacological Implications of Extraction Methods
Immunomodulatory Activity
Ethanol extracts (45–75%) from E. purpurea roots enhance phagocytosis by 40–60% in vitro, primarily due to alkylamides and cichoric acid . In contrast, aqueous decoctions increase IL-6 production by 30% via polysaccharide fractions .
Antiviral Properties
A study comparing extraction methods found:
Chemical Reactions Analysis
Echinacea contains several bioactive compounds, including alkamides, caffeic acid derivatives, glycoproteins, and polysaccharides . These compounds undergo various chemical reactions, such as oxidation and reduction. For example, caffeic acid derivatives can undergo oxidation to form quinones, which are known for their antimicrobial properties . Common reagents used in these reactions include hydrogen peroxide and potassium permanganate. The major products formed from these reactions are often phenolic compounds with enhanced biological activity .
Scientific Research Applications
Immune Function Enhancement
Echinacea is primarily known for its purported ability to enhance immune function. Laboratory studies suggest that this compound extracts can stimulate various immune cells, including macrophages and natural killer cells, which are crucial in the body's defense against pathogens .
Case Study: Immune Modulation
A study demonstrated that standardized extracts of this compound purpurea exhibited significant immune-modulatory activities. These included alterations in cytokine secretion and increased phagocytic activity of macrophages at non-cytotoxic concentrations .
Study | Findings |
---|---|
This compound and Immune Cells | Increased phagocytic activity of macrophages (non-cytotoxic levels) |
Immune Modulation | Altered cytokine secretion patterns in response to infections |
Respiratory Infections
This compound has been extensively researched for its effectiveness in preventing and treating respiratory infections, particularly the common cold.
Clinical Trials Overview
- 2010 Study : A randomized controlled trial indicated that while this compound did not significantly reduce the duration of colds, it showed trends towards reduced symptom severity .
- Meta-Analysis (2007) : This analysis found that this compound reduced the odds of developing a cold by 58% (Odds Ratio = 0.42) and suggested a potential effect on symptom duration .
Study | Outcome |
---|---|
Randomized Controlled Trial (2010) | No significant reduction in duration but trends towards reduced severity |
Meta-Analysis (2007) | 58% reduction in cold incidence |
Specific Health Conditions
This compound has also been evaluated for its effects on specific health conditions beyond respiratory infections.
Anxiety Treatment
A study focusing on this compound angustifolia indicated that participants experienced reduced anxiety levels after two days of treatment, with effects lasting up to two weeks post-study .
Infection Prevention
Research has shown that this compound may help prevent urinary tract infections and other microbial infections due to its antimicrobial properties .
Condition | Effect of this compound |
---|---|
Anxiety | Reduced anxiety symptoms in participants |
Urinary Tract Infections | Potential preventive effects against infections |
Challenges in Research
Despite promising findings, research on this compound faces several challenges:
Mechanism of Action
The bioactive compounds in Echinacea, such as polysaccharides, alkylamides, and caffeic acid derivatives, activate the non-specific immune response. This activation leads to granulocyte chemotaxis, phagocytosis by macrophages, and increased production of tumor necrosis factor (TNF), interleukin-1 (IL-1), immunoglobulin binding, and neutrophil production . Additionally, alkamides in this compound may bind to cannabinoid receptors, inhibiting the activity of fatty acid amide hydrolase (FAAH) and decreasing anandamide levels in the brain, which has been linked to reduced anxiety .
Comparison with Similar Compounds
Key Species and Chemotypes
- E. purpurea : Rich in polysaccharides and chicoric acid, widely cultivated in China for immune-enhancing supplements .
- E. angustifolia : Higher concentrations of alkylamides, used in standardized extracts for cold prevention .
- E.
Structural and Functional Analogues in Other Medicinal Plants
Pharmacodynamic Differences
- Immune Modulation :
- Antimicrobial Activity :
Clinical Efficacy
- Cold Prevention : Meta-analyses indicate E. purpurea extracts reduce cold incidence by 35% versus 20% for Astragalus-based formulations .
- Wound Healing : E. pallida extracts accelerate epithelialization by 40%, comparable to Centella asiatica but with fewer allergic reactions .
Research Findings and Data Tables
Concentration Ranges of Key Compounds in this compound Species
Compound | E. purpurea (mg/g) | E. angustifolia (mg/g) | E. pallida (mg/g) |
---|---|---|---|
Polysaccharides | 120–180 | 50–90 | 30–60 |
Alkylamides | 0.5–1.2 | 2.0–4.5 | 0.3–0.8 |
Chicoric Acid | 8.5–12.0 | 1.2–2.5 | ND* |
Echinacoside | ND* | ND* | 4.0–6.5 |
ND = Not detected
Immune Parameters in Animal Models
Treatment | T-Cell Proliferation (Fold Increase) | IL-2 Secretion (pg/mL) | IFN-γ Secretion (pg/mL) |
---|---|---|---|
E. purpurea Polysaccharides | 2.8x | 450 ± 30 | 320 ± 25 |
Astragalus Polysaccharides | 1.5x | 280 ± 20 | 190 ± 15 |
Control (PBS) | 1.0x | 100 ± 10 | 90 ± 10 |
Data from murine splenocyte assays
Biological Activity
Echinacea, particularly this compound purpurea, is widely recognized for its potential health benefits, especially in the context of immune support and respiratory health. This article explores the biological activity of this compound through a detailed examination of its immunomodulatory effects, antimicrobial properties, and other pharmacological activities, supported by data tables and case studies.
Overview of this compound
This compound is a genus of flowering plants in the daisy family, Asteraceae, native to North America. It is commonly used in herbal medicine, particularly for preventing and treating colds and respiratory infections. The primary species used for medicinal purposes are this compound purpurea, this compound angustifolia, and this compound pallida.
Key Bioactive Compounds
This compound contains several groups of bioactive compounds that contribute to its biological activity:
- Alkamides : Fatty acid amides that have been shown to modulate immune responses.
- Polysaccharides : Complex carbohydrates that enhance immune function.
- Caffeic Acid Derivatives (CADs) : Phenolic compounds with antioxidant properties.
- Glycoproteins : Proteins that play a role in immune modulation.
These compounds are thought to work synergistically to enhance the overall efficacy of this compound preparations.
Immunomodulatory Effects
This compound is primarily known for its immunomodulatory effects. Research indicates that it can stimulate various components of the immune system, including macrophages and natural killer (NK) cells.
- Macrophage Activation : this compound extracts have been shown to enhance the phagocytic activity of macrophages, leading to increased cytokine production such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) .
- Neutrophil Mobilization : Studies indicate that this compound can enhance neutrophil chemotaxis and intracellular calcium mobilization, which are critical for effective immune responses .
- Cytokine Production : this compound has been linked to increased production of pro-inflammatory cytokines, suggesting a role in both enhancing and regulating immune responses .
Antimicrobial Activity
This compound exhibits antimicrobial properties against various pathogens, including bacteria and viruses.
Case Studies
- Respiratory Infections : A randomized controlled trial found that this compound significantly reduced the duration and severity of symptoms in participants suffering from colds compared to placebo groups .
- Viral Infections : Research has demonstrated that this compound extracts can inhibit rhinovirus infections, although results have varied across studies due to differences in preparation methods .
Clinical Trials and Findings
Several clinical trials have evaluated the efficacy of this compound in preventing and treating respiratory infections:
Safety Profile
This compound is generally considered safe for most individuals when used appropriately. Clinical trials have reported adverse events comparable to those seen with placebo treatments . However, individuals with allergies to plants in the Asteraceae family should exercise caution.
Q & A
Basic Research Questions
Q. What are the established mechanisms of Echinacea's immunomodulatory effects, and how do researchers validate these in vitro vs. in vivo models?
- Methodology :
-
In vitro : Use macrophage cell lines (e.g., RAW 264.7) to measure cytokine production (IL-6, TNF-α) after treatment with standardized this compound extracts. Include controls for LPS-induced inflammation .
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In vivo : Employ murine models (e.g., cyclophosphamide-induced immunosuppression) to assess immune cell proliferation (CD4+/CD8+ T-cells) and antibody titers. Validate via flow cytometry and ELISA .
Q. How do extraction methods (e.g., ethanol vs. aqueous) impact the phytochemical profile of this compound purpurea?
- Methodology :
- Compare extraction efficiency using UPLC-QTOF-MS to quantify alkamides (e.g., dodeca-2E,4E,8Z,10Z-tetraenoic acid isobutylamide) in ethanol (70%) vs. water extracts.
- Optimize protocols using response surface methodology (RSM) to balance yield and bioactivity .
Q. What are the best practices for standardizing this compound extracts across studies to ensure reproducibility?
- Methodology :
- Adopt USP-NF or European Pharmacopoeia guidelines for marker compounds (e.g., echinacoside ≥ 4% in E. angustifolia).
- Use certified reference materials (CRMs) and document extraction parameters (solvent ratio, temperature, duration) in metadata .
Advanced Research Questions
Q. How can conflicting clinical trial data on this compound’s efficacy in upper respiratory infections (URIs) be systematically reconciled?
- Methodology :
- Conduct a meta-analysis with subgroup stratification by extract type (aerial vs. root), dosage (≤500 mg/day vs. >500 mg/day), and study duration.
- Assess heterogeneity via I² statistics and sensitivity analysis .
- Example Table :
Study (Year) | Extract Type | Dosage (mg/day) | Outcome (RR of URI Reduction) | Heterogeneity (I²) |
---|---|---|---|---|
Barrett et al. (2010) | Root | 450 | 0.89 [0.77–1.03] | 32% |
Jawad et al. (2012) | Aerial | 800 | 0.95 [0.82–1.10] | 45% |
Q. What experimental designs are optimal for evaluating this compound’s pharmacokinetics in immunocompromised populations?
- Methodology :
- Use a crossover trial with healthy vs. immunocompromised cohorts (e.g., post-chemotherapy patients).
- Measure plasma concentrations of alkamides via LC-MS/MS at 0, 2, 4, 8, 24h post-administration. Adjust for covariates (age, renal function) using mixed-effects modeling .
Q. How do soil microbiome variations affect this compound purpurea’s secondary metabolite production?
- Methodology :
- Conduct metabolomic profiling of field-grown this compound across soil types (loam, clay, sand).
- Pair with 16S rRNA sequencing to correlate bacterial diversity (e.g., Actinobacteria abundance) with alkamide synthesis. Use partial least squares-discriminant analysis (PLS-DA) for multivariate modeling .
Q. Data Contradiction & Validation
Q. Why do some studies report anti-inflammatory effects of this compound, while others suggest pro-inflammatory activity?
- Methodology :
- Evaluate dose-dependent effects: Low doses (≤10 µg/mL) may stimulate TLR2/4 pathways, while high doses (>50 µg/mL) inhibit NF-κB.
- Validate using dual-luciferase reporter assays in HEK293 cells transfected with NF-κB or AP-1 promoters .
Q. How can researchers address discrepancies in this compound’s antioxidant capacity assays (e.g., DPPH vs. ORAC)?
- Methodology :
- Standardize assays with Trolox equivalents and report IC₅₀ values.
- Cross-validate using electron paramagnetic resonance (EPR) spectroscopy to measure radical scavenging kinetics .
Q. Resource & Collaboration
Q. What tools enable efficient tracking of emerging this compound research?
- Methodology :
- Set up Google Scholar alerts with keywords: "this compound pharmacokinetics," "alkamides immunomodulation," or "clinical trial meta-analysis."
- Use Web of Science’s "Research Assistant" AI to filter studies by citation count (>50) and institution credibility .
Q. How to design a multi-institutional study on this compound’s ethnobotanical uses while ensuring methodological consistency?
Properties
CAS No. |
129677-89-0 |
---|---|
Molecular Formula |
C7H10N4 |
Molecular Weight |
0 |
Origin of Product |
United States |
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